2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one
CAS No.: 14998-02-8
Cat. No.: VC20974140
Molecular Formula: C11H8N4OS
Molecular Weight: 244.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14998-02-8 |
|---|---|
| Molecular Formula | C11H8N4OS |
| Molecular Weight | 244.27 g/mol |
| IUPAC Name | 2-anilino-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C11H8N4OS/c16-10-8-9(12-6-13-10)15-11(17-8)14-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) |
| Standard InChI Key | TVYBDNZUZDXQOG-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)N=CN3 |
| SMILES | C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)NC=N3 |
| Canonical SMILES | C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)N=CN3 |
Introduction
Physical and Chemical Properties
Structural Characteristics
The molecular structure of 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one features several key elements that contribute to its biological activity. The core scaffold consists of a fused thiazole and pyrimidine ring system. The thiazole component contains a sulfur atom and a nitrogen atom in a five-membered ring, while the pyrimidine component contains two nitrogen atoms in a six-membered ring. At position 2, an anilino group (NH-phenyl) is attached, which contributes significantly to the compound's interaction with biological targets. Position 7 features a carbonyl group, forming the pyrimidin-7-one moiety. The hydrogen at position 6 (indicated as 6H in the name) is attached to a nitrogen atom in the pyrimidine ring, forming an NH group that can participate in hydrogen bonding interactions.
Physicochemical Properties
Understanding the physicochemical properties of 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one is crucial for evaluating its potential as a drug candidate. These properties influence its behavior in biological systems, including absorption, distribution, metabolism, and excretion profiles.
Table 1: Physical and Chemical Properties of 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one
Synthesis Methodologies
Solid-Phase Synthesis Approaches
Recent advances in synthetic methodologies have explored solid-phase approaches for the preparation of thiazolo-pyrimidinone derivatives, offering advantages for the development of compound libraries . This approach involves the attachment of key intermediates to a solid support (resin), facilitating purification and enabling parallel synthesis of multiple analogs.
A notable solid-phase approach described in recent literature involves the formation of thiazolo-aminoamide resin (compound 12a), followed by cyclization to form the pyrimidine ring . The process begins with the attachment of appropriate precursors to a resin, followed by sequential reactions to build the thiazole and pyrimidine rings. After the construction of the fused ring system, further functionalization at position 2 can be achieved to introduce the anilino group .
A critical consideration in solid-phase synthesis is the choice of solvent, which affects resin swelling and reaction efficiency. For the synthesis of thiazolo-pyrimidinone derivatives, a mixture of DMF and ethanol has been found to be effective as co-solvents, enhancing the swelling of the resin and improving reaction outcomes .
Biological Activities
Topoisomerase I Inhibition
One of the most significant biological activities of 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one is its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair processes . The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and disrupting DNA replication. This mechanism is particularly effective against rapidly dividing cells, explaining the compound's anticancer potential.
Recent investigations have evaluated novel thiazolo[4,5-d]pyrimidin-7(6H)-ones as topoisomerase I inhibitors, with some derivatives demonstrating potent inhibitory activity . Molecular docking studies have provided insights into the possible binding modes of these compounds with the topoisomerase I-DNA complex, highlighting key interactions that contribute to their inhibitory activity .
Anticancer Properties
The topoisomerase I inhibitory activity of 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one directly contributes to its anticancer potential . Recent studies have evaluated thiazolo[4,5-d]pyrimidin-7(6H)-ones as anticancer agents, with selected compounds demonstrating potent cytotoxicity against various cancer cell lines .
Table 2: Biological Activities of 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one and Related Derivatives
Structure-Activity Relationship
Key Structural Features for Activity
Understanding the relationship between the structural features of 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one and its biological activities is essential for rational drug design and optimization. Structure-activity relationship (SAR) studies have identified several key structural elements that contribute to the compound's bioactivity.
The thiazolo[4,5-d]pyrimidine core serves as the essential scaffold for activity, providing the proper spatial arrangement for interaction with biological targets . The anilino group at position 2 plays a critical role in target binding, likely through hydrogen bonding and aromatic interactions. The carbonyl functionality at position 7 contributes to the compound's biological activity through potential hydrogen bonding interactions.
The NH group at position 6 (indicated as 6H in the name) also appears to be important for activity, potentially participating in hydrogen bonding interactions with target proteins. This understanding of the key structural features provides a foundation for the design of more potent and selective derivatives.
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